molecular formula C18H22N2O3S2 B2811911 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 941906-87-2

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No. B2811911
CAS RN: 941906-87-2
M. Wt: 378.51
InChI Key: YXQZZOBOVPMTMC-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system, and its activation leads to the production of pro-inflammatory cytokines. TAK-242 has been shown to inhibit the activation of TLR4, making it a potential therapeutic agent for a variety of inflammatory diseases.

Scientific Research Applications

Chemical Synthesis and Structural Study Research on compounds structurally related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide focuses on the synthesis and structural analysis of tetrahydroisoquinoline derivatives. These studies explore various synthetic routes, aiming to understand the chemical and physical properties of these compounds better. For instance, Bougheloum et al. (2013) investigated the acylation of sulfamides under acidic conditions, leading to the synthesis of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide, highlighting the role of solid catalysts in achieving high yields and the importance of weak interactions in molecular structure (Bougheloum et al., 2013).

Biological and Biochemical Activities Compounds with the tetrahydroquinoline moiety are of significant interest due to their biological and biochemical activities. Research in this area includes the synthesis of derivatives for potential therapeutic applications. For example, a study on piperidine ring-fused aromatic sulfonamides, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, investigated their effects on inducing oxidative stress and cytotoxicity in cancer cells (Madácsi et al., 2013). Such research underscores the potential of these compounds as anticancer agents by targeting specific cellular mechanisms.

Pharmacological Potential The exploration of tetrahydroquinoline derivatives extends to their pharmacological potential, where researchers aim to develop novel therapeutic agents. This includes the synthesis of compounds with intended properties, such as diuretic, antihypertensive, and anticancer activities. Rahman et al. (2014) synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives, evaluating their diuretic and antihypertensive activities, highlighting the importance of structural modifications in enhancing pharmacological efficacy (Rahman et al., 2014).

properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-13(2)9-10-20-16-7-6-15(12-14(16)5-8-17(20)21)19-25(22,23)18-4-3-11-24-18/h3-4,6-7,11-13,19H,5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQZZOBOVPMTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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